

Application of WENZEL LH 65 in the Quality Control of Medical Implants

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Compound of Interest

Compound Name: LH65.3

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the WENZEL LH 65 Coordinate Measuring Machine (CMM) for the stringent quality control of medical implants. The high precision and reliability of the LH 65 make it an indispensable tool in an industry where dimensional accuracy and adherence to design specifications are paramount for patient safety and implant efficacy.

Introduction to CMM in Medical Implant Quality Control

The manufacturing of medical implants, such as orthopedic replacements for hips, knees, and shoulders, is subject to rigorous regulatory standards.^[1] Dimensional integrity is a critical quality attribute, as even minute deviations from the nominal geometry can lead to implant failure, patient discomfort, or other adverse effects. Coordinate Measuring Machines (CMMs) are essential for verifying the complex geometries and tight tolerances of these devices.^{[1][2]} The WENZEL LH 65, a high-performance bridge-type CMM, offers the necessary precision for these demanding applications.^[3]

The quality control process for medical implants using a CMM involves several key stages, from initial setup and programming to the final analysis and reporting of measurement data.

This process ensures that each manufactured implant conforms to its design specifications, often documented using Geometric Dimensioning and Tolerancing (GD&T).[4]

WENZEL LH 65 System Specifications

The WENZEL LH 65 is available in several models, including Standard, Premium, and Premium-Select, offering varying levels of accuracy to suit different application needs.[5] Key technical specifications are summarized below.

Table 1: WENZEL LH 65 Technical Specifications

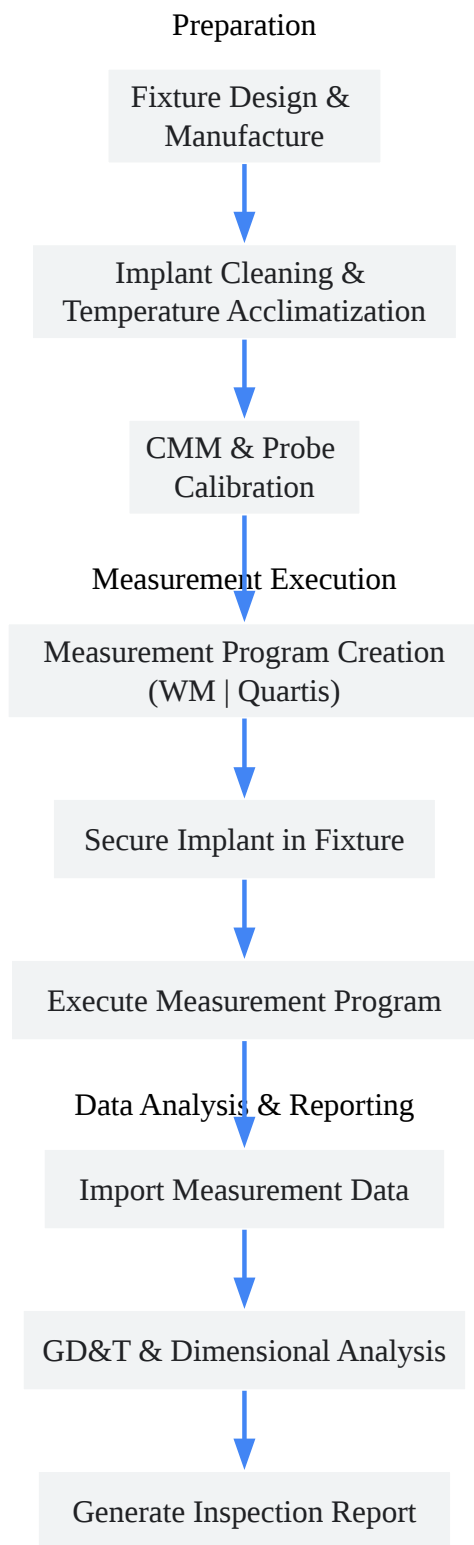
Specification	Value	Reference
Measurement System	Photoelectric scale system	[5]
Resolution	0.1 μm	[5]
X-Axis Measurement Range	650 mm	[5]
Y-Axis Measurement Range	700 mm or 1200 mm	[5]
Z-Axis Measurement Range	500 mm	[5]
Probing Uncertainty (SP25 Head)	1.4 μm	[5]
Volumetric Length Measuring Uncertainty (SP25/80 Head)	1.4 μm + L/350	[5]
Operating Temperature	15-30°C	[5]
Relative Humidity	40-70%	[5]

Experimental Protocols for Medical Implant Inspection

The following protocols outline the standardized procedures for the quality control of two common orthopedic implants: a hip implant acetabular cup and a femoral stem. These protocols are designed to be executed on a WENZEL LH 65 CMM equipped with WENZEL WM | Quartis measurement software.

General Workflow for CMM Inspection

The overall process for inspecting a medical implant with the WENZEL LH 65 follows a structured workflow to ensure accuracy and repeatability.



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Caption: General workflow for medical implant inspection using a CMM.

Protocol 1: Quality Control of a Hip Implant Acetabular Cup

This protocol details the measurement of critical features of an acetabular cup, a component of a total hip replacement.

Objective: To verify the dimensional and geometric accuracy of a manufactured acetabular cup against its design specifications.

Materials:

- WENZEL LH 65 CMM
- Tactile scanning probe (e.g., Renishaw SP25M)
- WENZEL WM | Quartis software
- Customized fixture for the acetabular cup
- CAD model of the acetabular cup
- Acetabular cup to be inspected

Methodology:

- Preparation:
 - Ensure the acetabular cup is clean and has acclimatized to the temperature of the metrology lab (typically 20°C).
 - Verify the calibration status of the WENZEL LH 65 and the selected probe.
 - Securely mount the custom fixture onto the CMM's granite table.
- Fixturing:
 - Carefully place the acetabular cup into the fixture, ensuring it is stable and all critical features are accessible to the probe. The use of a custom fixture is crucial for repeatability.

[4][6]

- Measurement Program:
 - In the WM | Quartis software, import the CAD model of the acetabular cup.
 - Define a coordinate system based on the datum features specified in the engineering drawing.
 - Create a measurement plan to inspect the following critical features:
 - Inner Spherical Diameter: Use a scanning path to collect a high density of points on the inner bearing surface.
 - Outer Profile: Scan the outer surface to check for form and profile tolerances.
 - Rim Circularity: Measure multiple points along the rim of the cup.
 - Hole Positions and Diameters (if applicable): For cups with screw holes, measure the location and size of each hole.
 - Simulate the measurement program to check for potential collisions.
- Execution and Data Analysis:
 - Execute the automated measurement program.
 - The WM | Quartis software will compare the measured data to the nominal values from the CAD model.
 - Analyze the results for compliance with the specified GD&T callouts, such as sphericity, circularity, and position.
- Reporting:
 - Generate a comprehensive inspection report from WM | Quartis, including a graphical representation of deviations, a summary of pass/fail results for each feature, and a record of the measurement conditions.

Protocol 2: Quality Control of a Hip Implant Femoral Stem

This protocol outlines the measurement of a femoral stem, the component that fits into the femur.

Objective: To ensure the geometric and dimensional accuracy of a femoral stem, focusing on the taper, neck, and stem body.

Materials:

- WENZEL LH 65 CMM
- Tactile scanning probe
- WENZEL WM | Quartis software
- Customized fixture for the femoral stem
- CAD model of the femoral stem
- Femoral stem to be inspected

Methodology:

- Preparation and Fixturing:
 - Follow the same preparation steps as for the acetabular cup.
 - Secure the femoral stem in its custom fixture. The fixture should hold the stem in a stable and repeatable orientation.
- Measurement Program:
 - Import the femoral stem's CAD model into WM | Quartis.
 - Establish a coordinate system based on the datum reference frame.

- Develop a measurement plan to inspect the following features:
 - Taper Angle and Diameter: Perform a series of circular scans at different heights on the taper.
 - Neck Geometry: Scan the complex surfaces of the neck to verify its profile.
 - Stem Body Profile: Measure the profile of the stem body to ensure it matches the design intended for proper fit within the femoral canal.
 - Overall Length and Key Dimensions: Measure critical linear dimensions.
- Execution and Data Analysis:
 - Run the automated measurement program.
 - Analyze the collected data against the CAD model and GD&T specifications in WM | Quartis. Pay close attention to the taper geometry, as it is critical for a secure connection with the femoral head.
- Reporting:
 - Generate a detailed inspection report, highlighting any deviations from the nominal specifications.

Data Presentation and Analysis

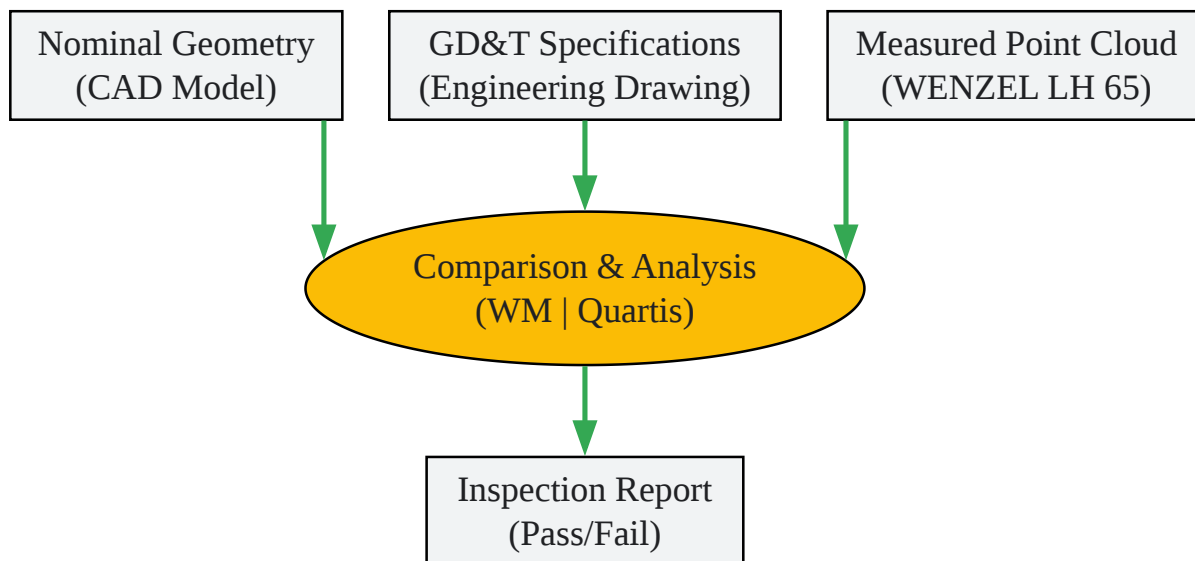
All quantitative data from the CMM inspection should be summarized in a clear and structured format for easy comparison and analysis.

Table 2: Example Measurement Data for Acetabular Cup

Feature	Nominal Value (mm)	Tolerance (mm)	Measured Value (mm)	Deviation (mm)	Pass/Fail
Inner Diameter	45.000	± 0.050	45.025	+0.025	Pass
Sphericity	-	0.010	0.008	-	Pass
Rim Circularity	-	0.020	0.015	-	Pass
Screw Hole 1 Position	X: 12.50, Y: 20.00	True Position: 0.10	X: 12.52, Y: 20.03	0.036	Pass

Logical Relationships in GD&T Analysis

The analysis of measurement data is guided by the principles of Geometric Dimensioning and Tolerancing (GD&T), which defines the allowable variation in form, orientation, location, and profile of part features.



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Caption: Logical flow of GD&T analysis in CMM inspection.

Conclusion

The WENZEL LH 65 Coordinate Measuring Machine, in conjunction with the WM | Quartis software, provides a powerful and reliable solution for the quality control of medical implants. By following standardized protocols and leveraging the high accuracy of the CMM, researchers, scientists, and manufacturers can ensure that these critical devices meet the stringent requirements for patient safety and performance. The detailed inspection reports generated through this process are also essential for regulatory compliance and traceability.[7]

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